3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKNUSELVTADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. It features a unique molecular structure characterized by a chlorinated propanone moiety and a piperazine ring substituted with a cyclohexyl group. This compound is hypothesized to interact with various neurotransmitter receptors, making it a candidate for research in treating neurological disorders.
- Molecular Formula : C₁₄H₁₈ClN
- Molecular Weight : Approximately 270.78 g/mol
- Structural Features :
- Chlorinated propanone
- Piperazine ring with cyclohexyl substitution
The compound's structural similarity to known psychoactive agents suggests it may exhibit affinity for:
- Serotonin Receptors : Potentially influencing mood regulation and anxiety.
- Dopamine Receptors : Implications for treating disorders such as schizophrenia and depression.
Interaction Studies
Initial interaction studies indicate that this compound may bind to serotonin and dopamine receptors, similar to other piperazine derivatives. This binding could facilitate its therapeutic effects on mood disorders.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | Chlorinated propanone with a methoxyphenyl group | Exhibits different electronic properties due to methoxy substitution |
| 3-Chloro-N-(4-cyclohexylpiperazin-1-YL)propanamide | Amide derivative with similar piperazine structure | May have different solubility and stability profiles |
| 4-Cyclohexylpiperazine derivatives | Various substitutions on the piperazine ring | Offers diverse biological activities based on substituents |
Case Studies and Research Findings
Currently, there are no extensive published studies specifically focusing on the biological activity of this compound. However, its potential applications in treating neurological conditions have been suggested based on its structural characteristics.
Notable Research Directions
- Neuropharmacology : Investigating the compound's effects on neurotransmitter systems could reveal its potential as an antidepressant or anxiolytic.
- Medicinal Chemistry : Further synthesis and modification of the compound may enhance its pharmacological properties and lead to the development of new therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from its analogs primarily in the substituent at the 1-position of the propanone backbone. Key comparisons include:
Key Observations :
- Substituent Reactivity : Aryl and heteroaryl substituents (e.g., thiophene, chlorophenyl) are typically introduced via Friedel-Crafts acylation, whereas bulkier groups like dibenzazepine or cyclohexylpiperazine require nucleophilic substitution or acylation .
- Biological Activity : The dibenzazepine derivative exhibits antioxidant properties, while chlorophenyl analogs show antiparasitic activity . The cyclohexylpiperazine group may enhance blood-brain barrier penetration due to its lipophilicity.
Pharmacological and Physicochemical Properties
- Antioxidant Activity: The dibenzazepine derivative (2a–k) demonstrated moderate antioxidant activity (IC50: 12–45 μM), attributed to electron-donating amino acid side chains .
- Antiparasitic Activity: 3-Chloro-1-arylpropan-1-ones inhibited Leishmania infantum trypanothione reductase, with IC50 values < 10 μM for para-substituted aryl groups .
- Solubility : Cyclohexylpiperazine and dibenzazepine substituents likely improve lipid solubility compared to polar groups (e.g., dihydroxyphenyl).
Spectroscopic and Structural Data
- NMR Analysis : For 3-chloro-1-(4-chlorophenyl)propan-1-one, ¹H NMR signals at δ 7.83–7.74 (aromatic protons) and δ 3.81 (CH2Cl) confirm structural integrity . Comparable shifts are expected for the cyclohexylpiperazine analog, with additional signals from the piperazine ring.
- Crystallography : SHELXL refinement methods are widely used for structural validation of similar compounds .
Preparation Methods
Preparation of 3-Chloropropanone Intermediate
A crucial precursor in the synthesis is 3-chloropropanone or related chloropropanol derivatives. One efficient chemical synthesis method involves the chlorination of 1,3-propanediol catalyzed by benzenesulfonic acid, which improves reaction efficiency and yield while minimizing toxic byproducts.
| Step | Reagents/Conditions | Details |
|---|---|---|
| 1 | 1,3-Propanediol + partial HCl + benzenesulfonic acid | Heated at 80-100 °C with stirring for 3 hours |
| 2 | Addition of residual HCl, heating at 80-100 °C for 10 hours | Continued reaction until 3-chloropropanol content reaches ~80% (monitored by GC analysis) |
| 3 | Reflux with toluene and water, neutralization with sodium bicarbonate | Separation and purification of 3-chloropropanol product |
Coupling with 4-Cyclohexylpiperazine
The next step involves nucleophilic substitution of the chlorine atom in 3-chloropropanone by the nitrogen atom of 4-cyclohexylpiperazine, forming the desired 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Polar aprotic solvents such as acetonitrile or DMF |
| Temperature | Moderate heating (50-90 °C) |
| Reaction time | Several hours (4-12 h) |
| Base (optional) | Triethylamine or similar bases to scavenge HCl |
| Molar ratio | Piperazine derivative in slight excess |
Research Findings and Analytical Data
- The chemical synthesis route using benzenesulfonic acid catalysis for chloropropanol intermediates is industrially scalable with yields above 95% and minimal environmental impact.
- Nucleophilic substitution with piperazine derivatives is well-established, providing high-purity products suitable for further pharmaceutical development.
- Analytical techniques such as HPLC and GC are employed to monitor reaction progress and purity.
- Structural characterization typically involves NMR, IR spectroscopy, and mass spectrometry to confirm substitution and ketone functionality.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chemical chlorination of 1,3-propanediol | 1,3-Propanediol, HCl, benzenesulfonic acid, reflux 80-100 °C | >95 | High efficiency, low waste, industrial scale |
| Nucleophilic substitution | 3-Chloropropanone + 4-cyclohexylpiperazine, polar aprotic solvent, heat | 80-90 | Standard method for coupling piperazine |
| Enzymatic reduction (for chiral analogs) | ADH enzyme, NADP, buffered aqueous media, 30 °C | Variable | For optically active derivatives, not common for cyclohexyl derivative |
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, a chloroacetone derivative (e.g., 3-chloro-1-(4-methylphenyl)propan-1-one) can react with 4-cyclohexylpiperazine under basic conditions (e.g., NaHCO₃ or K₂CO₃) in aprotic solvents like acetonitrile or DMF. Optimization involves controlling stoichiometry (1:1.2 molar ratio of ketone to piperazine), temperature (60–80°C), and reaction time (12–24 hours) to maximize yield . Purity is verified via TLC or HPLC, and intermediates are characterized using / NMR (e.g., δ 3.81 ppm for CH₂Cl in CDCl₃) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:
- NMR : Key signals include the carbonyl carbon (~195 ppm in ) and cyclohexylpiperazine protons (δ 1.2–2.5 ppm for cyclohexyl, δ 3.0–3.5 ppm for piperazine CH₂) .
- X-ray crystallography : Single crystals are grown via slow evaporation in ethanol. SHELX software refines the structure, identifying bond angles and torsional strain (e.g., C-Cl bond length ~1.79 Å) .
Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?
- Methodological Answer : Initial screens include:
- Enzyme inhibition : GABA aminotransferase assays using UV-Vis spectroscopy to monitor PLP cofactor depletion .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with -labeled ligands .
- Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cell lines at 10–100 μM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Strategies include:
- Byproduct analysis : LC-MS to detect chlorinated impurities (e.g., α-chloromethyl derivatives) formed during synthesis .
- Dose-response refinement : Testing across a wider concentration range (1 nM–1 mM) with controls for solvent interference (e.g., DMSO ≤0.1%) .
- Structural analogs : Comparing activity with derivatives (e.g., 3-chloro-1-(4-methoxyphenyl)propan-1-one) to isolate pharmacophores .
Q. What computational methods are employed to predict the binding mode of this compound to neurological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with monoamine transporters (e.g., SERT, DAT). Protonated piperazine nitrogen forms hydrogen bonds with Asp98 in SERT .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can the crystallization process of this compound be optimized for high-resolution X-ray studies?
- Methodological Answer :
- Solvent screening : Use ethanol/water (7:3 v/v) or DMSO vapor diffusion for slow nucleation .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid N₂ .
- Data collection : Synchrotron radiation (λ = 0.98 Å) improves resolution (<1.0 Å). SHELXL refines anisotropic displacement parameters and validates with R-factor <5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
